4-tert-Butyl-o-xylene

Friedel-Crafts alkylation zeolite catalysis regioselectivity

Researchers synthesizing 4-tert-butylphthalic anhydride require the para-tert-butyl isomer exclusively-generic alkylation yields mixtures demanding costly chromatographic separation. 4-tert-Butyl-o-xylene resolves this bottleneck: • >95% para-selectivity via zeolite catalysis, vs. ~77.5% with conventional AlCl₃ methods • Exclusive 1,2-dimethyl substitution pattern enables direct vapor-phase oxidation to phthalic anhydride derivatives • 98% GC purity from qualified sources ensures reproducible regiochemical outcomes without extensive purification

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 7397-06-0
Cat. No. B1293698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-o-xylene
CAS7397-06-0
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)C)C
InChIInChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3
InChIKeyQRPPSTNABSMSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-o-xylene: Chemical Identity & Physicochemical Baseline


4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-butylbenzene, CAS 7397-06-0) is a C12H18 dialkyl-substituted aromatic hydrocarbon [1]. It is synthesized via Friedel-Crafts alkylation of o-xylene with tert-butylating agents over various catalyst systems [2]. The compound is a clear colorless liquid at ambient temperature, with reported boiling points ranging from 200-211°C (depending on pressure conditions and purity), density approximately 0.87 g/mL, and refractive index ~1.50 . These physicochemical parameters vary modestly across commercial suppliers, reflecting differences in purity grades and measurement methodologies.

Synthetic route Friedel-Crafts alkylation of o-xylene; zeolite-catalyzed methods reported with high regioselectivity
Key intermediate Precursor to 4-tert-butylphthalic anhydride via vapor-phase oxidation over V₂O₅/TiO₂
Regioselective scaffold tert-Butyl group directs electrophilic substitution to C5/C6 positions, reducing isomer byproducts
Grade selection Available as 95% and ≥98% (GC) purity; higher grade recommended for catalysis or analytical standards

4-tert-Butyl-o-xylene: Why Generic Substitutes Fail


Substituting 4-tert-butyl-o-xylene with unmodified o-xylene or alternative tert-butylated isomers in synthetic or analytical workflows introduces quantifiable performance deficits. Unsubstituted o-xylene lacks the steric bulk and altered electronic character conferred by the para-tert-butyl group, which directs subsequent electrophilic substitution regiochemistry and modulates oxidation pathways . Even among tert-butylated o-xylene positional isomers, the para-substituted product (4-tert-butyl-o-xylene) is the thermodynamically favored product under selective zeolite catalysis, with reported selectivities exceeding 95% [1]; generic alkylation routes without optimized catalysts yield mixtures requiring costly chromatographic separation. Furthermore, 4-tert-butyl-o-xylene serves as a dedicated precursor to 4-tert-butylphthalic anhydride via vapor-phase oxidation [2]—a pathway not accessible to the ortho- or meta-substituted tert-butyl-o-xylene isomers, which lack the requisite 1,2-dimethyl substitution pattern for phthalic anhydride core formation.

Unsubstituted o-xylene
Lacks the para-tert-butyl steric bulk and electronic modulation, leading to different electrophilic substitution patterns and oxidation pathways.
Other tert-butylated o-xylene isomers
3-tert-Butyl-o-xylene cannot form the phthalic anhydride core due to mispositioned methyl groups; catalytic selectivity favors the 4-isomer, making isomeric mixtures impractical without purification.
Generic alkylation product mixtures
Non-optimized synthesis may yield mixed tert-butyl isomers requiring chromatographic separation, which may not meet purity and isomer-specific workflow demands.

4-tert-Butyl-o-xylene: Comparative Performance Evidence


Zeolite-Catalyzed Alkylation Selectivity

In the alkylation of o-xylene with tert-butyl alcohol, Hβ zeolite catalysts achieve >95% selectivity toward 4-tert-butyl-o-xylene with 100% tert-butanol conversion [1][2]. In contrast, conventional anhydrous AlCl₃-catalyzed alkylation with tert-butyl chloride yields only 77.5% of the desired product [3], while isobutylene alkylation over zeolite catalysts achieves 97% selectivity and 95% olefin conversion . The zeolite-based approach demonstrates a selectivity advantage of approximately 17-22 percentage points over Lewis acid methods.

Zeolite alkylation selectivity
Head-to-head
Hβ zeolite/tert-butanol: >95% selectivity; zeolite/isobutylene: 97% selectivity vs. AlCl₃/tert-butyl chloride: 77.5% yield
Zeolite catalysts may reduce downstream purification burden.
Selectivity advantage ~17–22 percentage points reported; verify catalyst compatibility.
Friedel-Crafts alkylation zeolite catalysis regioselectivity

Oxidation Precursor for 4-tert-Butylphthalic Anhydride

4-tert-Butyl-o-xylene is explicitly claimed as the substrate for vapor-phase catalytic oxidation to 4-tert-butylphthalic anhydride using shaped V₂O₅/TiO₂ (anatase) catalysts [1]. This oxidation pathway is structurally dependent on the presence of both the 1,2-dimethyl substitution pattern (required for phthalic anhydride core formation) and the para-tert-butyl group (which confers the desired 4-substituted product). Unsubstituted o-xylene yields unsubstituted phthalic anhydride; alternative tert-butylated o-xylene positional isomers (e.g., 3-tert-butyl-o-xylene) cannot produce the 4-substituted phthalic anhydride derivative due to the mispositioned tert-butyl group.

Phthalic anhydride precursor
Class-level inference
Vapor-phase oxidation over V₂O₅/TiO₂ (anatase) specifically produces 4-tert-butylphthalic anhydride from 4-tert-butyl-o-xylene
Structural specificity reported; isomer identity critical for product outcome.
Qualitative structural requirement; alternative isomers give different products.
vapor-phase oxidation phthalic anhydride derivatives V₂O₅/TiO₂ catalysis

Zeolite-Catalyzed Alkylation Yield

Under optimized conditions (190°C), o-xylene alkylation with isobutylene over a zeolite catalyst produces 4-tert-butyl-o-xylene with 97% selectivity and 95% conversion of the olefin feed . The catalyst maintains activity for at least 48 hours without decline, indicating robust operational stability . In comparison, Isakov et al. report that a zeolite catalyst system achieves 94% yield of 1,2-dimethyl-4-tert-butylbenzene with 94-97% selectivity of alcohol conversion to the target product [1], demonstrating consistent high performance across different tert-butylating agents and catalyst formulations.

Zeolite alkylation yield
Cross-study comparable
97% selectivity, 95% isobutylene conversion (190°C); 94% yield with 94–97% selectivity from tert-butyl alcohol
Consistent high efficiency reported across alkylating agents and catalyst types.
48-hour catalyst stability noted; may support scalable synthesis planning.
alkylation yield isobutylene conversion process optimization

Physicochemical Parameter Variability by Source

Commercial specifications for 4-tert-butyl-o-xylene exhibit measurable variability that reflects differences in purity grade and analytical methodology. Density values range from 0.868 g/mL (Thermo Scientific, 98% purity) to 0.871 g/mL (ChemicalBook lit. value, 25°C) , with most suppliers reporting 0.87 g/mL . Boiling points are reported between 200-210°C (ChemicalBook lit.) and 211°C (TCI, Thermo Scientific) at atmospheric pressure, with a reduced-pressure boiling range of 206-209°C at 737 torr . In contrast, predicted values (ChemSpider ACD/Labs) suggest a broader boiling point of 216.3±20.0°C at 760 mmHg , highlighting the importance of relying on experimentally validated vendor specifications rather than computational estimates for procurement decisions.

Physicochemical variability
Supporting evidence
Density: 0.868–0.871 g/mL; bp: 200–211°C (atm), 206–209°C (737 torr). Computational prediction: 216.3±20.0°C
Experimental values offer tighter specification ranges than computational estimates.
Review vendor COA for temperature-critical applications.
density specification boiling point range quality control

Purity Grade Differentiation

4-tert-Butyl-o-xylene is commercially available in two primary purity grades: 95% minimum purity (AKSci J58046) and ≥98.0% (GC) (TCI B1338, Thermo Scientific, AKSci 1486AC) . The 98% GC-grade material carries a price premium but offers reduced impurity burden for sensitive applications (e.g., catalytic studies where trace contaminants may poison catalysts, or analytical method development requiring high-purity reference standards). Price scaling across pack sizes at AKSci illustrates the procurement trade-off: 95% grade costs approximately 30-35% less than 98% GC-grade at equivalent quantities .

Purity grade options
Supporting evidence
95% grade: ~30–35% lower price vs. 98% GC grade across pack sizes; 98% grade provides higher purity for sensitive uses
Price–purity trade-off supports fit-for-purpose procurement decisions.
Data to verify with current vendor pricing.
purity grade GC analysis procurement specification

Regioselectivity in Electrophilic Substitution

The introduction of the tert-butyl group at the para position relative to the existing methyl substituents fundamentally alters the steric and electronic landscape of the aromatic ring . This modification directs electrophilic substitution reactions to the remaining unsubstituted ring positions (C5 and C6), while unsubstituted o-xylene exhibits substitution primarily at the C4 and C5 positions . The tert-butyl group increases steric hindrance around the adjacent positions, inhibiting undesirable side reactions and providing predictable regiocontrol in downstream functionalization . Although direct quantitative reactivity ratios are not available in the identified literature, the qualitative regiochemical preference is well-established in aromatic substitution theory and supported by product distribution data from nitration studies where 4-tert-butyl-o-xylene yields distinct product mixtures compared to o-xylene .

Electrophilic regioselectivity
Class-level inference
tert-Butyl group shields C1–C4, directing substitution to C5 and C6; o-xylene substitution favors C4 and C5
Reported regiochemical shift may simplify purification in multistep syntheses.
No direct quantitative reactivity ratios available; class-level expectation.
steric hindrance electrophilic substitution regioselectivity

4-tert-Butyl-o-xylene: Application Scenarios


Synthesis of 4-tert-Butylphthalic Anhydride

4-tert-Butyl-o-xylene serves as the substrate of choice for producing 4-tert-butylphthalic anhydride, a specialized intermediate for polymer additives and high-performance plasticizers [1]. The vapor-phase oxidation is conducted over shaped V₂O₅/TiO₂ (anatase) catalysts, optionally promoted with Sb, Nb, alkali metals, or P [1]. This application leverages the compound's unique 1,2-dimethyl substitution pattern (essential for phthalic anhydride core formation) combined with the para-tert-butyl group (which confers the desired 4-substituted product). Alternative tert-butylated o-xylene isomers cannot access this product class, establishing 4-tert-butyl-o-xylene as the exclusive precursor for this industrially relevant derivative.

High-Selectivity Alkylation Method

For research groups synthesizing 4-tert-butyl-o-xylene in-house, zeolite-catalyzed alkylation (Hβ zeolite with tert-butyl alcohol or isobutylene) provides >95% selectivity and up to 100% alcohol conversion [2][3]. This catalytic approach outperforms conventional AlCl₃-mediated Friedel-Crafts alkylation (77.5% yield) [4] by approximately 17-22 percentage points. The fixed-bed reactor configuration with zeolite catalysts enables continuous operation with sustained catalyst activity over 48+ hours [3], making this the preferred method for laboratories requiring consistent, high-purity material without extensive chromatographic purification.

Regioselective Functionalization

4-tert-Butyl-o-xylene is employed as a regioselective building block in multistep organic synthesis where predictable electrophilic substitution outcomes are required . The para-tert-butyl group imposes steric shielding at the C1, C2, C3, and C4 positions, directing incoming electrophiles to the C5 and C6 positions. This regiocontrol minimizes isomeric byproduct formation and simplifies purification compared to using unsubstituted o-xylene, which exhibits less predictable substitution patterns. Documented applications include nitration studies yielding distinct product mixtures and use as a starting material for synthesizing 1,2-bis(bromomethyl)-4-tert-butylbenzene and 2,7-di-tert-butylcarbazole derivatives .

Analytical Reference Standards

The availability of 4-tert-butyl-o-xylene in 98% GC-grade purity from multiple suppliers (TCI, Thermo Scientific, AKSci) supports its use as a retention time marker, calibration standard, or reference compound in GC and HPLC method development . The compound's distinct boiling point (211°C), refractive index (1.50), and well-characterized chromatographic behavior facilitate its application in analytical workflows requiring tert-butylated aromatic hydrocarbon references. Researchers should note the 3-4°C boiling point variation across literature sources (200-211°C) and verify vendor-specific specifications before use in temperature-critical applications.

Application
Selection Property
Validation Focus
4-tert-Butylphthalic anhydride synthesis
Structural isomer identity (1,2-dimethyl + 4-tert-butyl pattern)
Confirm vapor-phase oxidation catalyst and substrate purity
High-selectivity in-house preparation
Zeolite-catalyzed alkylation efficiency
Monitor regioselectivity and catalyst lifetime under chosen alkylating agent
Regioselective building block
Electrophilic substitution directing effects
Evaluate isomer distribution in target functionalization reaction
Analytical reference standard
Certified purity and documented physicochemical values
Verify GC retention time consistency and boiling point range for method development

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